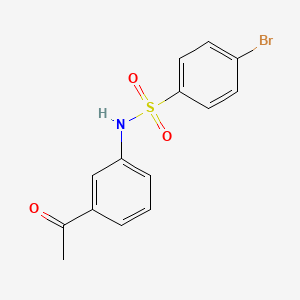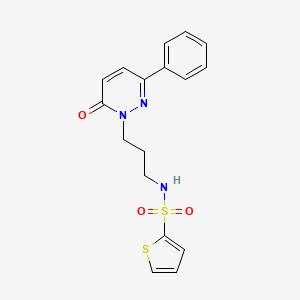![molecular formula C11H7Cl3N2OS B2834076 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 551913-65-6](/img/structure/B2834076.png)
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting 3,4-dichloroaniline with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the thiazole ring.
-
Acetylation: : The thiazole derivative is then acetylated using chloroacetyl chloride in the presence of a base like pyridine. This step introduces the acetamide group to the thiazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
-
Oxidation and Reduction: : The thiazole ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like hydrogen peroxide, while reduction can be carried out using reducing agents such as sodium borohydride.
-
Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reflux conditions.
Oxidation: Hydrogen peroxide, mild heating.
Reduction: Sodium borohydride, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, reflux conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The thiazole ring is known for its biological activity, and modifications of this compound can lead to the development of new drugs.
-
Biological Research: : The compound is used in studies related to enzyme inhibition and protein binding. It serves as a model compound for understanding the interactions between thiazole derivatives and biological macromolecules.
-
Industrial Applications: : It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the target. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-chloro-N-(4-chlorophenyl)acetamide: Similar structure but lacks the thiazole ring.
N-(3,4-dichlorophenyl)acetamide: Similar structure but lacks the thiazole ring and chlorine substitution on the acetamide group.
Thiazole derivatives: Compounds with variations in the thiazole ring and different substituents.
Uniqueness
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both the thiazole ring and the dichlorophenyl group. This combination imparts specific chemical and biological properties that are not found in simpler analogs. The dichlorophenyl group enhances its lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIQPLIRWVDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)



![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)
![1-(2,4-dimethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2834002.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)

![N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2834012.png)
![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)
